![molecular formula C25H27NO4 B14307821 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate CAS No. 110017-99-7](/img/structure/B14307821.png)
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate is a chemical compound with the molecular formula C₂₄H₂₃NO₄ It is known for its unique structure, which includes a cyanophenyl group and an undec-10-enoyl ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate typically involves the esterification of 4-cyanophenol with 4-[(undec-10-enoyl)oxy]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-Cyanobenzoic acid and 4-[(undec-10-enoyl)oxy]benzoic acid.
Reduction: 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzyl alcohol.
Substitution: 4-Aminophenyl 4-[(undec-10-enoyl)oxy]benzoate or 4-Thiophenyl 4-[(undec-10-enoyl)oxy]benzoate.
Aplicaciones Científicas De Investigación
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate involves its interaction with specific molecular targets. The cyanophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the ester linkage can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanophenyl 4-[(6-(acryloyloxy)hexyl)oxy]benzoate: Similar structure but with an acrylate ester linkage.
4-Cyanophenyl 4-[(6-(methacryloyloxy)hexyl)oxy]benzoate: Contains a methacrylate ester linkage.
Uniqueness
4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate is unique due to its longer aliphatic chain (undec-10-enoyl) compared to other similar compounds. This longer chain can influence the compound’s solubility, melting point, and interaction with biological targets, making it suitable for specific applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
110017-99-7 |
|---|---|
Fórmula molecular |
C25H27NO4 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 4-undec-10-enoyloxybenzoate |
InChI |
InChI=1S/C25H27NO4/c1-2-3-4-5-6-7-8-9-10-24(27)29-22-17-13-21(14-18-22)25(28)30-23-15-11-20(19-26)12-16-23/h2,11-18H,1,3-10H2 |
Clave InChI |
YFJZNTGALPVVIN-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


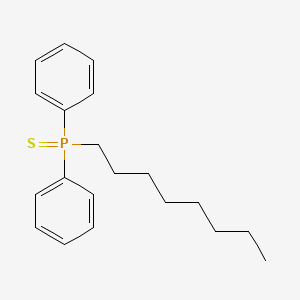
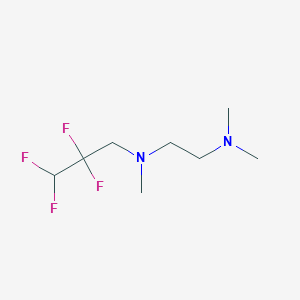

![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
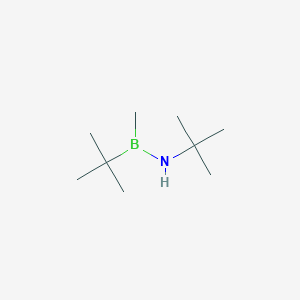
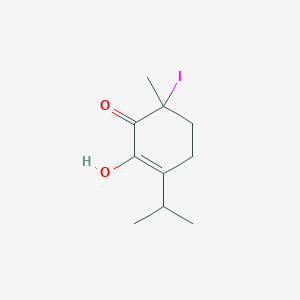

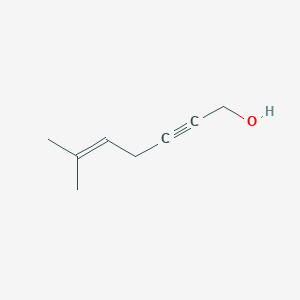
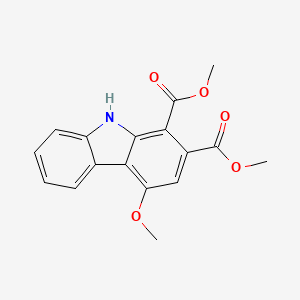

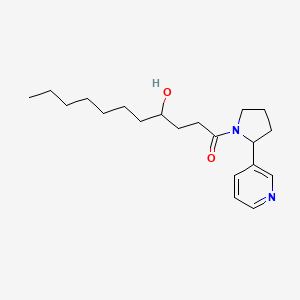
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)

![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
